Compound Description: Pexidartinib, a known CSF1R inhibitor, is a dihydrochloride salt existing in dihydrate form. [] Its crystal structure reveals a complex H-bonded framework stabilized by interactions between the pexidartinib molecule, water molecules, and chloride ions. []
Compound Description: This compound is characterized by a C-F···π interaction, where the lone pair of a fluorine atom from the trifluoromethyl group interacts with the π-electrons of the pyridinyl ring. [] This interaction, primarily driven by dispersion forces, was confirmed through crystallographic analysis and the presence of bond critical points. []
Compound Description: HNPC-A9229 is a potent fungicide, derived from optimization efforts around the pyrimidin-4-amine scaffold. [] It exhibits exceptional activity against Puccinia sorghi and Erysiphe graminis, outperforming or rivaling commercial fungicides. [] Crucially, HNPC-A9229 demonstrates low toxicity to rats, addressing the safety concerns associated with its predecessor, 2a. []
Compound Description: This series features a propan-1-amine chain with N,N-dimethyl substitution and a pyridin-2-yl group at the 3-position. [] A phenyl ring, further substituted with various thiocarbamido groups at the 4-position, connects to the propan-1-amine chain. [] The compounds were synthesized and characterized using various spectroscopic techniques. [] Their specific biological activities remain undisclosed in the provided abstracts.
Compound Description: This compound features two 3-methoxy-4-(4-methoxyphenyl)-6-(trifluoromethyl)pyridin-2-yl units connected to a central benzene ring at the 1,4 positions. [] The molecule adopts an extended conformation in its crystal structure due to the transoid arrangement of the pyridine substituents. []
Compound Description: This compound consists of a 6-(trifluoromethyl)pyridin-2-yl unit linked to a phenylprop-2-enoic acid moiety via an oxymethylene bridge. [] Crystallographic analysis revealed the formation of dimers through O—H⋯O hydrogen bonds, further stabilized by C—H⋯O and C—H⋯F interactions, forming layered structures. [] The trifluoromethyl group in this molecule exhibits disorder. []
Compound Description: This compound features a 3-bromo-5-(trifluoromethyl)pyridin-2-yl unit linked to a benzonitrile moiety through an oxymethylene bridge. [] Its crystal structure has been determined, providing valuable structural information. []
Compound Description: PQR309 (Bimiralisib) is a potent pan-class I PI3K inhibitor with additional activity against mTOR kinase. [] It exhibits a favorable pharmacological profile, including oral bioavailability, blood-brain barrier permeability, and suitable pharmacokinetic parameters in various species. [] These characteristics, combined with its efficacy in preclinical cancer models, led to its development as a clinical candidate for oncology. []
(4-{4-[5-(6-trifluoromethyl-pyridin-3-ylamino)-pyridin-2-yl]-phenyl}-cyclohexyl)-acetic acid sodium salt
Compound Description: This compound is a novel crystalline form of a DGAT1 inhibitor. [] The patent highlights its potential use in treating DGAT1 activity-related conditions in mammals. []
1,3-bis(pyridin-2-yl)propan-2-one
Compound Description: This compound exhibits enol-enamine tautomerism in its crystal structure. [] The relative population of its tautomers is temperature-dependent, highlighting the small energy difference between these forms. [] Crystal packing, specifically dimer formation, influences this tautomeric equilibrium. []
Compound Description: BMS-566419 is a potent acridone-based inhibitor of inosine 5'-monophosphate dehydrogenase (IMPDH). [] It emerged as a lead compound due to its novel structure and potential for an improved pharmacokinetic profile compared to existing IMPDH inhibitors like mycophenolate mofetil. []
Compound Description: This series encompasses two ruthenium nitrosyl complexes, []3+ and []2+, differing in their NO coordination modes and electronic structures. [] These complexes, synthesized from a chloro precursor, exhibit distinct spectroscopic properties, particularly in their ν(NO) stretching frequencies. [] Both complexes release NO upon exposure to visible light and exhibit reactivity with reduced myoglobin. []
Compound Description: This group comprises bis-isoxazole derivatives synthesized via a microwave-assisted solvent-free method. [] Several compounds within this series demonstrated promising antimicrobial and antioxidant activities. [] For instance, compound 4c exhibited potent antibacterial activity comparable to chloramphenicol, while compounds 4b, 4c, 5b, 5c, and 5e displayed significant antifungal activity against Aspergillus Niger. []
Compound Description: CORT125134 is a highly selective glucocorticoid receptor (GR) antagonist. [] Developed as a potential treatment for Cushing's syndrome, it demonstrates improved selectivity compared to the nonselective GR antagonist mifepristone, aiming to reduce unwanted side effects. [] Its clinical potential is currently under investigation in Phase 2 trials. []
Compound Description: This series comprises potent and selective cyclin-dependent kinases 4 and 6 (CDK4/6) inhibitors. [] Optimization within this series led to the identification of compound 83, characterized by its oral bioavailability, remarkable selectivity, and in vivo efficacy in inhibiting tumor growth in a mouse xenograft model. []
Compound Description: This compound is a ruthenium(II) complex with two tridentate 2,2′:6′,2′′-terpyridine ligands. [] Its crystal structure has been characterized, revealing typical distortions associated with bis(terpyridine) systems. []
Compound Description: This osmium(II) complex, analogous to its ruthenium counterpart, features two tridentate 2,2′:6′,2′′-terpyridine ligands. [] Crystallographic studies reveal that the osmium-nitrogen bond distances are comparable to those in the ruthenium analogue. []
Compound Description: This iron(II) complex features two tridentate ligands, each comprising a 1,10-phenanthroline unit linked to a pyridin-2-yl group. [] Compared to the terpyridine complexes, this complex exhibits reduced distortion in its ligand geometry and metal ion environment, attributed to the formation of both five- and six-membered chelate rings. []
Compound Description: CYH33 is a highly potent and selective PI3Kα inhibitor. [] It demonstrates potent activity against PI3Kα, with minimal activity against other PI3K isoforms and a favorable selectivity profile against a panel of over 300 kinases. [] CYH33 exhibits promising antiproliferative activity in various cancer cell lines, particularly those derived from breast cancer. [] Oral administration of CYH33 showed significant efficacy in a mouse xenograft model, inhibiting tumor growth without causing significant weight loss or toxicity. []
Compound Description: JNJ-2482272, investigated as an anti-inflammatory agent, exhibited potent aryl hydrocarbon receptor (AhR) activation. [] Despite high plasma exposure after a single dose, repeated administration in rats resulted in minimal plasma concentrations, attributed to its autoinducer properties. [] In vitro studies revealed JNJ-2482272's potent AhR activation and induction of CYP1A1 gene expression, explaining its rapid metabolism and potential for autoinduction in humans. []
1-Isonicotinoyl-4-phenylthiosemicarbazide
Compound Description: This compound serves as a precursor to two heterocyclic derivatives, a 1,3,4-oxadiazole (II) and a 1,2,4-triazole (III), upon reaction with Fe(II) or Mn(II) salts. []
N-Phenyl-5-(pyridin-4-yl)-1,3,4-oxadiazol-2-amine Hydrochloride (II)
Compound Description: This compound, a 1,3,4-oxadiazole derivative, is synthesized from 1-isonicotinoyl-4-phenylthiosemicarbazide. [] Its crystal structure reveals a nearly planar molecule stabilized by intra- and intermolecular hydrogen bonds. []
Compound Description: This 1,2,4-triazole derivative, synthesized from 1-isonicotinoyl-4-phenylthiosemicarbazide, exhibits a non-planar structure in its crystal form. [] Intermolecular hydrogen bonding interactions contribute to its three-dimensional network. []
Compound Description: This cobalt(II) complex features two chelating N-butyl-N-(pyridin-2-yl)pyridin-2-amine ligands and two aqua ligands, forming a six-coordinate octahedral geometry around the cobalt center. [] The crystal structure of the trihydrate form has been determined. []
Compound Description: This compound is a derivative with a 2-methoxy substitution on a phenyl ring. [] Its crystal structure differs from its 4-methyl- and 4-chloro-substituted counterparts. []
Compound Description: This compound emerged as a potent and orally available glycine transporter 1 (GlyT1) inhibitor, identified as a structurally diverse back-up for another GlyT1 inhibitor (TP0439150). [] It exhibits potent GlyT1 inhibitory activity, favorable pharmacokinetics, and effectively increases cerebrospinal fluid glycine levels in rats. []
Compound Description: This series of compounds represents potent, selective, and orally efficacious inhibitors of lysyl oxidase-like 2 (LOXL2). [] Optimization led to the identification of racemic-trans-(3-((4-(aminomethyl)-6-(trifluoromethyl)pyridin-2-yl)oxy)phenyl)(3-fluoro-4-hydroxypyrrolidin-1-yl)methanone (28), a potent, irreversible LOXL2 inhibitor with high selectivity over LOX and other amine oxidases. [] Oral administration of 28 effectively reduced fibrosis in a mouse lung bleomycin model. [] Subsequently, the (R,R)-enantiomer (PAT-1251) progressed to Phase 1 clinical trials as a first-in-class small-molecule LOXL2 inhibitor. []
6-Chloro-3-nitro-N-(propan-2-yl)pyridin-2-amine
CuCl(1-pyridin-2-yl-3-p-tolyl-thiourea)2
Compound Description: This copper(I) complex exists as three different isomers within its crystal structure, showcasing the labile nature of the complex and its implications for understanding low-symmetry crystal packing. []
Compound Description: This complex features two nickel(II) ions, each coordinated to two (9E)-N-({6-[(E)-(4-fluorobenzylimino)methyl]pyridin-2-yl}methylene)(4-fluorophenyl)methanammine ligands in an octahedral geometry. [] The crystal structure also reveals a network of hydrogen bonds involving water molecules, bromide anions, and the complex. []
Compound Description: This group of compounds consists of various (4-[4-[5-(substituted amino)-pyridin-2-yl]phenyl]-cyclohexyl)-acetic acid derivatives, designed as DGAT inhibitors. []
Compound Description: TRV130 is a potent, selective, and G protein biased μ opioid receptor agonist. [] Developed as a potential treatment for acute severe pain, it exhibits an improved therapeutic index in rodent models compared to traditional μ opioid agonists like morphine. [] This improved profile, coupled with suitable characteristics for clinical development, has led to its evaluation in human clinical trials. []
Compound Description: This compound was complexed with Haemophilus influenzae Biotin Carboxylase for crystal structure analysis. [] While its specific biological activity is not elaborated upon, the study focuses on understanding the physicochemical properties influencing the permeability of small molecules across Gram-negative bacterial membranes. []
Compound Description: These compounds represent a novel class of potent adenosine A2A receptor antagonists investigated as potential therapeutics for Parkinson's disease. [] They exhibit exceptional receptor binding affinity and ligand efficiency, leading to significant efficacy in a haloperidol-induced catalepsy model. []
Compound Description: This racemic compound is characterized by intra- and intermolecular hydrogen bonding interactions, contributing to its structural stability and polymeric chain formation. []
Compound Description: This study investigates the structure and H2O2 reactivity of copper(II) complexes with tris[(pyridin-2-yl)methyl]amine (TPA) ligands bearing phenyl substituents at the 6-position of the pyridine rings. [] The study examined the influence of these substituents on the coordination chemistry of the TPA ligand system, revealing variations in coordination geometry and reactivity with H2O2. []
Compound Description: This sterically demanding iminopyridine ligand is designed for use in neutral metal complexes. [, , ] Its structure features bulky phenyl substituents, and its synthesis is described in detail. [, ]
Compound Description: This compound is a monomeric, three-coordinate lithium aminopyridinate, representing a class of lithium amides stabilized by sterically demanding aminopyridines. []
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.